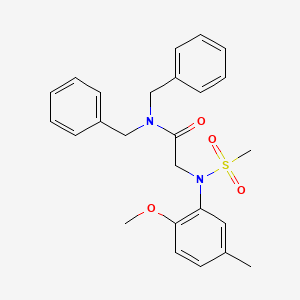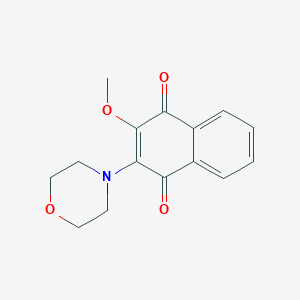![molecular formula C15H12BrNO3 B5732866 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime], also known as DBBQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential to act as an anti-cancer agent. DBBQ is a quinone derivative that contains a bromobenzoyl oxime group, which is responsible for its unique properties.
Mécanisme D'action
The exact mechanism of action of 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is not fully understood. However, it is believed that 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] induces apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. This leads to the activation of caspases, which are enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects:
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is stable and has a long shelf life, which makes it ideal for long-term experiments. However, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has some limitations for lab experiments. It is a highly reactive compound, which means that it can be difficult to handle. Additionally, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is toxic, which means that it must be handled with care.
Orientations Futures
There are several future directions for research on 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]. One area of research is the development of 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] derivatives that are more potent and selective in their anti-cancer properties. Another area of research is the development of new methods for synthesizing 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] and its potential for treating other diseases beyond cancer.
Conclusion:
In conclusion, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is a synthetic compound that has shown promise as an anti-cancer agent. Its unique properties make it an attractive candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential for treating other diseases.
Méthodes De Synthèse
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] can be synthesized using a multi-step process that involves the condensation of 2,6-dimethyl-1,4-benzoquinone with 2-bromoaniline followed by the reaction with hydroxylamine hydrochloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime].
Applications De Recherche Scientifique
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been extensively studied for its potential anti-cancer properties. Several studies have shown that 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] can induce apoptosis, or programmed cell death, in cancer cells. 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-7-11(8-10(2)14(9)18)17-20-15(19)12-5-3-4-6-13(12)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCRGYFSXWHUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=CC=C2Br)C=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)


![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)
![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)



![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)

![4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5732902.png)